3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide
Description
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3NO4S2/c20-14-2-1-3-15(21)13(14)10-31(27,28)16-8-9-30-17(16)18(26)25-11-4-6-12(7-5-11)29-19(22,23)24/h1-9H,10H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCGVDSGDBGHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2,6-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide, identified by its CAS number 251097-09-3, is a synthetic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
- Molecular Formula : C19H12Cl2F3N O3S
- Molecular Weight : 494.34 g/mol
- Purity : >90%
The compound features a thiophene carboxamide backbone with dichlorobenzyl and trifluoromethoxy substituents, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer Activity : Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. The sulfonamide group is known for its role in enhancing anticancer properties by interfering with cellular signaling pathways.
- Antimicrobial Activity : The presence of the thiophene ring and sulfonyl group suggests potential antimicrobial properties. Compounds in this class have been evaluated for their effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are common among sulfonamide derivatives due to their ability to inhibit pro-inflammatory cytokines.
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell growth and inflammation.
- Modulation of Signal Transduction Pathways : The compound may affect pathways such as MAPK or PI3K/Akt, which are crucial in cellular growth and survival.
Case Studies and Research Findings
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for this compound is C19H12Cl2F3NO3S2, with a molecular weight of 494.34 g/mol. Its structure features a thiophene ring, which is known for its biological activity, and a sulfonamide moiety that enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide. The National Cancer Institute (NCI) has conducted assessments on related compounds, demonstrating significant antitumor activity against various cancer cell lines. For example, compounds with similar structural features have shown mean growth inhibition values indicating their efficacy in targeting cancer cells .
Case Study: In Vitro Evaluation
- Method : The compound was evaluated using a single-dose assay across a panel of approximately sixty cancer cell lines.
- Results : The synthesized compound exhibited an average cell growth inhibition rate of 12.53%, suggesting its potential as an effective anticancer agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In silico molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This property positions it as a candidate for developing new anti-inflammatory drugs.
Case Study: Molecular Docking Analysis
- Objective : Evaluate the binding affinity of the compound to the 5-LOX enzyme.
- Findings : The docking studies indicated favorable interactions with the active site of the enzyme, warranting further experimental validation .
Summary of Findings
Preparation Methods
Synthesis of 3-[(2,6-Dichlorobenzyl)thio]-2-thiophenecarboxylic Acid
Intermediate Preparation
- Thiolation of 2-Thiophenecarboxylic Acid
- Oxidation to Sulfonyl Derivative
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃, DMF | 80 | 12 | 68–72 |
| 2 | H₂O₂, AcOH | 60 | 6 | 85–90 |
Amidation with 4-Trifluoromethoxyaniline
Coupling Reaction
- Activation of Carboxylic Acid
- Nucleophilic Acyl Substitution
Optimization of Critical Parameters
Sulfonylation Efficiency
- Solvent Screening : DMF outperforms DMSO and acetonitrile in thiolation (Table 1).
- Oxidant Selection : H₂O₂ > mCPBA > Oxone for sulfone formation (Table 2).
Table 1: Solvent Impact on Thiolation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| DMSO | 46.7 | 58 |
| Acetonitrile | 37.5 | 63 |
Table 2: Oxidant Efficiency Comparison
| Oxidant | Equiv | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂O₂ | 3 | 89 | 98 |
| mCPBA | 1.5 | 78 | 95 |
| Oxone | 2 | 65 | 91 |
Characterization and Analytical Data
Spectroscopic Confirmation
Physicochemical Properties
Industrial-Scale Challenges
Purification Considerations
- Recrystallization Solvents : Ethanol/water (7:3) achieves >99% purity but reduces yield to 65%.
- Chromatography : Silica gel (hexane/EtOAc 4:1) necessary for lab-scale but impractical for bulk production.
Alternative Synthetic Routes
Ullmann Coupling Approach
Q & A
Q. Key Considerations :
- Purity control via column chromatography or recrystallization.
- Use of anhydrous conditions to prevent hydrolysis of reactive intermediates .
How is the structural integrity of this compound confirmed post-synthesis?
Level: Basic
Methodological Answer:
Structural validation employs:
Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., sulfonyl and trifluoromethoxy groups show distinct shifts) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
X-ray Crystallography : Resolve bond angles and stereochemistry for crystalline derivatives (e.g., analogs in and ) .
Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
